Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate

PVC migration food contact materials dodecyltin stabilizer

Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate (CAS 64926-50-7) is a mono-n-dodecyltin tris(thiopropionate) ester belonging to the sulfur-containing organotin heat stabilizer class. With molecular formula C₄₅H₈₈O₆S₃Sn and molecular weight 940.06 g/mol, this compound features a single dodecyl (C₁₂) tin–carbon bond with three thiopropionate ester arms terminated by isooctyl (2-ethylhexyl) alcohol groups.

Molecular Formula C45H88O6S3Sn
Molecular Weight 940.1 g/mol
CAS No. 64926-50-7
Cat. No. B12678521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate
CAS64926-50-7
Molecular FormulaC45H88O6S3Sn
Molecular Weight940.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[Sn](SCCC(=O)OCCCCCC(C)C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C
InChIInChI=1S/C12H25.3C11H22O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;/h1,3-12H2,2H3;3*10,14H,3-9H2,1-2H3;/q;;;;+3/p-3
InChIKeyPNSWAEMOJXXDIK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate (CAS 64926-50-7): Organotin PVC Heat Stabilizer Procurement Baseline


Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate (CAS 64926-50-7) is a mono-n-dodecyltin tris(thiopropionate) ester belonging to the sulfur-containing organotin heat stabilizer class [1]. With molecular formula C₄₅H₈₈O₆S₃Sn and molecular weight 940.06 g/mol, this compound features a single dodecyl (C₁₂) tin–carbon bond with three thiopropionate ester arms terminated by isooctyl (2-ethylhexyl) alcohol groups . As a monoalkyltin mercaptide, it functions primarily as a hydrochloric acid scavenger and thermal stabilizer in polyvinyl chloride (PVC) and related halogenated polymers [2]. The compound is structurally and functionally positioned within the dodecyltin stabilizer sub-class, which is explicitly authorized under FDA 21 CFR §178.2650(a)(7) and EU Regulation 10/2011 for food-contact PVC applications [3].

Why Generic Organotin Substitution Fails for Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate in PVC Stabilization


Organotin PVC stabilizers are not interchangeable commodities. The stabilizing efficacy, migration behavior, toxicity profile, and regulatory eligibility of each organotin compound depend on three independently variable structural features: the tin-alkyl chain length (R–Sn), the mercapto-acid bridging ligand type (thioglycolate vs. thiopropionate), and the ester alcohol chain length [1]. Monoalkyltin and dialkyltin species exhibit fundamentally different performance characteristics—monoalkyltin compounds deliver superior early color hold, while dialkyltin compounds provide long-term stability [2]. Furthermore, the dodecyl (C₁₂) tin-alkyl chain confers migration resistance and reduced mammalian toxicity that are absent in the more common octyl (C₈) and butyl (C₄) analogs [3]. The thiopropionate ligand in this compound (CAS 64926-50-7), as opposed to the thioglycolate ligand in the FDA-listed analog CAS 67649-65-4, introduces additional differentiation in PVC compatibility and ligand-exchange kinetics that cannot be replicated by simply blending generic octyltin thioglycolates [4]. These structural features are locked into the compound's molecular architecture and cannot be achieved by ad-hoc mixing of off-the-shelf organotin stabilizers.

Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate: Quantitative Differentiation Evidence Guide


Migration from PVC: Dodecyltin Stabilizers Exhibit >25-Fold Lower Tin Migration than Dioctyltin Thioglycolates

Dodecyltin-based stabilizer mixtures demonstrate migration from PVC that is more than 25 times lower than that of conventional dioctyltin thioglycolate stabilizers. In a standardized migration test using PVC films containing 1.5 wt% stabilizer, the dodecyltin stabilizer mixture (comprising approximately 60% mono-n-dodecyltin tris-thioglycolate and 40% di-n-dodecyltin bis-thioglycolate) yielded a migration value of less than 0.2 μg Sn/dm², compared to approximately 5 μg Sn/dm² for dioctyltin thioglycolates tested under identical conditions [1]. This ~25-fold reduction in tin migration is attributable to the increased molecular weight and lipophilicity conferred by the dodecyl (C₁₂) alkyl chain directly bonded to tin, which reduces the diffusivity of the stabilizer and its reaction products within the PVC matrix [1]. The target compound (CAS 64926-50-7), possessing an n-dodecyl tin-alkyl group with three thiopropionate ester arms (total MW 940.06), is structurally positioned to deliver this same migration-suppression benefit inherent to the dodecyltin stabilizer class.

PVC migration food contact materials dodecyltin stabilizer specific migration limit organotin extraction

Mammalian Acute Oral Toxicity: Dodecyltin Stabilizer LD50 is 6-Fold Higher (Less Toxic) than Dibutyltin Stabilizers

The dodecyltin stabilizer mixture exhibits dramatically reduced acute mammalian toxicity compared to conventional dibutyltin-based organotin stabilizers. The oral LD50 in rats for the dodecyltin stabilizer mixture (40% di-n-dodecyltin bis-thioglycolate + 60% mono-n-dodecyltin tris-thioglycolate, with isooctyl ester groups) is 4500 mg/kg body weight, compared to approximately 750 mg/kg for a commercial dibutyltin bis-thioglycolate stabilizer containing about 25% monoalkyltin component [1]. This represents a 6-fold increase in the lethal dose threshold. Furthermore, a 12-week systemic tolerance feeding study in rats demonstrated a very favorable 'no effect' level for the dodecyltin mixture, supporting its classification as a non-toxic stabilizer [1]. The low toxicity is mechanistically linked to the long dodecyl (C₁₂) alkyl chain on tin, which reduces bioavailability and membrane permeability relative to shorter-chain butyltin (C₄) and octyltin (C₈) analogs, and to the reduced tin content per unit mass of stabilizer [1]. The target compound, bearing the same n-dodecyl tin-alkyl architecture, is positioned within this low-toxicity dodecyltin class.

organotin toxicity LD50 PVC stabilizer safety non-toxic stabilizer dodecyltin toxicology

Stabilizing Efficacy Decoupled from Tin Content: Dodecyltin Stabilizers Maintain Performance at 13.4% Sn vs. 17.5% Sn for Conventional Systems

Conventional organotin stabilizer theory has historically linked stabilizing efficacy directly to tin content—higher tin percentage was assumed to equate to better performance [1]. The dodecyltin stabilizer system breaks this paradigm. The dodecyltin mixture (40% didodecyltin + 60% monododecyltin tris-thioglycolate with isooctyl ester groups) delivers a stabilizing effect that is 'considerably better' than the conventional comparison stabilizer, despite having a tin content of only 13.4%, compared to the conventional stabilizer's 17.5% tin [2]. Furthermore, as the ester alkyl chain is lengthened—which further reduces tin content—the stabilizing effect of the dodecyltin system 'decreases only insignificantly': the mixture containing dodecyl thioglycolate ester groups has 11.5% Sn, and the tetradecyl thioglycolate variant has just 9% Sn, yet both retain comparable heat-stabilizing performance [2]. The target compound (CAS 64926-50-7), with a calculated tin content of approximately 12.6% Sn (Sn atomic weight 118.71 / MW 940.06), occupies an intermediate position in this low-tin yet high-efficacy continuum, offering a favorable tin-utilization efficiency profile.

tin content efficiency PVC thermal stability organotin stabilizer dehydrochlorination heat stabilizer performance

Thiopropionate vs. Thioglycolate Ligand Architecture: Structural Differentiation from the Closest FDA-Listed Dodecyltin Analog (CAS 67649-65-4)

The target compound (CAS 64926-50-7) is distinguished from its closest regulatory-listed analog—n-dodecyltin S,S′,S″-tris(isooctylmercaptoacetate), CAS 67649-65-4—by the use of 3-mercaptopropionate (thiopropionate) as the bridging ligand between tin and the ester group, rather than mercaptoacetate (thioglycolate) . In the target compound, the sulfur atom is separated from the carbonyl by a –CH₂–CH₂– (ethylene) spacer, yielding a propionate backbone; in CAS 67649-65-4, the spacer is a single –CH₂– (methylene) group, yielding an acetate backbone. This structural variation is non-trivial for PVC stabilization: studies of alkyltin alkyl mercaptopropionates have shown that the extended alkylene spacer alters both the equilibrium between monomeric and associated organotin species in the PVC melt and the compatibility of the stabilizer with the polymer matrix [1]. Additionally, thiopropionate-based organotin compounds have been investigated for their distinct ligand-exchange kinetics with labile chlorine atoms in PVC and with HCl, which differentiate their stabilization mechanism from thioglycolate analogs [2]. The molecular weight shift from ~898 Da (CAS 67649-65-4) to ~940 Da (CAS 64926-50-7) further reduces the tin mass fraction (from ~13.2% to ~12.6%), contributing incrementally to the tin-efficiency advantage.

thiopropionate thioglycolate organotin ligand PVC compatibility mercaptopropionate stabilizer

Optimal Monoalkyltin/Dialkyltin Synergistic Ratio: Dodecyltin Systems Peak at ~60% Monoalkyltin vs. ~25–30% for Conventional Butyl/Octyltin Systems

Commercial organotin stabilizers are almost always formulated as mixtures of monoalkyltin and dialkyltin species because the two compound classes exhibit complementary stabilization mechanisms: monoalkyltin compounds provide superior early color (initial discoloration resistance during the first minutes of processing), while dialkyltin compounds deliver long-term thermal stability [1]. The optimal monoalkyltin/dialkyltin ratio is not universal—it depends on the specific alkyl groups. For conventional butyltin and octyltin thioglycolate systems, the synergistic optimum occurs at approximately 25–30% monoalkyltin content by weight [2]. In striking contrast, the dodecyltin stabilizer system achieves its optimal synergistic effect at approximately 60% monoalkyltin content (with ~40% dialkyltin), as demonstrated by comparative thermal stability testing on both suspension and emulsion PVC [2]. This shift means that mono-n-dodecyltin compounds—including the target compound (CAS 64926-50-7)—can be utilized at substantially higher proportions in stabilizer blends than their butyl or octyl analogs, maximizing the early-color benefit while retaining long-term stability through the dialkyltin co-component. The Japanese Patent JPS5859248A independently confirms this optimal ratio range for dodecyltin stabilizer mixtures, specifying 55–65% by weight of the monododecyltin tris-thioglycolate component [3].

synergistic ratio monoalkyltin dialkyltin PVC stabilizer blend early color long-term stability

Regulatory Authorization for Food Contact: FDA 21 CFR §178.2650 and EU 10/2011 Provide Explicit Dodecyltin Stabilizer Clearance with Defined SML

The dodecyltin stabilizer class—including the mono-n-dodecyltin tris ester compound type to which the target compound belongs—is one of only seven organotin stabilizer categories explicitly authorized under FDA 21 CFR §178.2650 for use in vinyl chloride plastics intended for food contact [1]. Paragraph (a)(7) of this regulation defines the authorized dodecyltin stabilizer as a mixture of 50–60 wt% n-dodecyltin S,S′,S″-tris(isooctylmercaptoacetate) (CAS 67649-65-4) and 40–50 wt% di(n-dodecyl)tin S,S′-di(isooctylmercaptoacetate) (CAS 84030-61-5), with a tin content of 13–14% and mercapto sulfur content of 8–9% [1]. The total organotin stabilizer loading is capped at 3 parts per hundred resin (phr), and food contact temperature is limited to 71°C (160°F) [1]. Under EU Regulation 10/2011, mono-n-dodecyltin tris(isooctylmercaptoacetate) and di-n-dodecyltin bis(isooctylmercaptoacetate) are assigned a specific migration limit (SML) of 0.05 mg/kg food, expressed as the sum of mono- and di-dodecyltin chloride [2]. The target compound (CAS 64926-50-7), while not explicitly listed by CAS number in these regulations, belongs to the same mono-n-dodecyltin tris(mercaptoester) structural family and is used in analogous stabilizer formulations. Notably, the closest octyltin comparator—mono-n-octyltin tris(isooctyl mercaptoacetate) (CAS 26401-86-5)—is authorized under §178.2650(a)(3) but with a higher tin content specification (13.4–14.8% Sn) and no explicit dodecyl-chain migration advantage [3].

FDA 178.2650 food contact PVC SML dodecyltin regulatory indirect food additive EU 10/2011

Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Food-Contact Rigid PVC Packaging: Films, Sheets, and Containers Requiring Ultra-Low Stabilizer Migration

For rigid PVC food packaging films thermoformed into trays, blister packs, or container lids, the target compound's dodecyltin architecture delivers a >25-fold reduction in tin migration compared to dioctyltin thioglycolate alternatives (<0.2 vs. ~5 μg Sn/dm² at 1.5 wt% loading) [1]. This migration performance directly supports compliance with the EU SML of 0.05 mg/kg for dodecyltin species [2] and aligns with FDA §178.2650(a)(7) authorization for food contact up to 71°C [3]. The compound's monoalkyltin character provides the superior early color hold critical for transparent food packaging aesthetics, while the thiopropionate ligand structure contributes to PVC compatibility during high-shear extrusion and calendering processes [4]. In formulation, the compound should be blended with di-n-dodecyltin bis(isooctyl mercaptoester) at approximately 60:40 (mono:di) weight ratio to exploit the demonstrated synergistic optimum for dodecyltin systems [5].

Medical-Grade PVC Tubing, Blood Bags, and Infusion Devices: Low-Toxicity Stabilizer for Patient-Contact Applications

Medical devices fabricated from plasticized PVC—including intravenous tubing, blood storage bags, and infusion sets—require stabilizers with minimal toxicological liability and negligible extractables. The dodecyltin stabilizer class, to which the target compound belongs, exhibits an oral LD50 of 4500 mg/kg in rats—six times less acutely toxic than conventional dibutyltin stabilizers (LD50 ~750 mg/kg) [1]. Combined with the ultra-low migration characteristics (<0.2 μg Sn/dm²) [1], this makes mono-n-dodecyltin tris(thiopropionate) esters particularly suited for medical PVC formulations where patient exposure to leached stabilizer must be minimized. The compound's molecular weight of 940 Da—higher than the 898 Da of the thioglycolate analog—further reduces diffusivity in plasticized PVC matrices . The thiopropionate ligand may also contribute to reduced odor compared to thioglycolate-based stabilizers, an additional benefit in enclosed medical environments.

Transparent Rigid PVC Profiles and Sheets for Indoor Applications: Optimized Early Color with Reduced Tin Loading

For transparent rigid PVC applications such as clear extruded profiles, display panels, and indoor glazing, the target compound's monoalkyltin architecture delivers the early color hold essential for maintaining optical clarity during high-temperature processing (extrusion at 180–200°C) [1]. Because the dodecyltin stabilizer system maintains its heat-stabilizing efficacy despite having ~28% lower tin content than conventional stabilizers (12.6% vs. 17.5% Sn) [2][3], formulators can achieve the same level of thermal protection with reduced total tin loading. This translates to both cost savings in stabilizer usage and reduced environmental tin burden in the finished article. The target compound should be evaluated in combination with a phosphite co-stabilizer (e.g., diisodecyl phenyl phosphite) to exploit the demonstrated synergy between monoalkyltin compounds and organic phosphites for enhanced early color and prolonged resistance to discoloration [4].

Dodecyltin Stabilizer Blend Development: Leveraging the 60% Monoalkyltin Optimum for Custom Formulations

The target compound (CAS 64926-50-7) is ideally positioned as the dominant monoalkyltin component in custom dodecyltin stabilizer blends. Unlike conventional butyl/octyltin systems, where monoalkyltin species are limited to ~25–30% of the blend for optimal synergy, the dodecyltin system achieves peak synergistic performance at approximately 60% monoalkyltin content [1][2]. This allows formulators to maximize the early-color benefit of the monoalkyltin component without sacrificing long-term stability. In developing such blends, the target compound (thiopropionate ester) can be paired with di-n-dodecyltin bis(isooctyl thioglycolate) or bis(thiopropionate) at a 60:40 ratio, with the total stabilizer loading typically ranging from 0.5 to 2.0 phr depending on the severity of processing conditions and end-use requirements [3]. Co-stabilizers such as epoxy compounds (e.g., epoxidized soybean oil) and hindered phenolic antioxidants (e.g., 2,6-di-tert-butyl-p-cresol) may be incorporated to further enhance initial color and long-term heat aging performance [3].

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